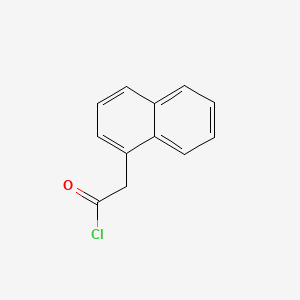

2-(1-Naphthyl)Ethanoyl Chloride

Descripción general

Descripción

2-(1-Naphthyl)Ethanoyl Chloride is a chemical compound that is not directly mentioned in the provided papers. However, the papers discuss related naphthyl-containing compounds and their synthesis, which can provide insights into the chemistry of similar compounds. For instance, the synthesis of poly(2,6-dihydroxy-1,5-naphthylene) involves oxidative coupling polymerization of a dihydroxynaphthalene derivative , and 1-Naphthyl-1,2-ethanediol is used as a chiral modifier in the hydrogenation of ketones . These studies suggest that naphthyl compounds are versatile in their applications and can be modified or synthesized through various chemical reactions.

Synthesis Analysis

The synthesis of naphthyl-related compounds can be complex and requires specific conditions for successful outcomes. For example, the synthesis of poly(2,6-dihydroxy-1,5-naphthylene) is achieved through oxidative coupling polymerization using a copper(II)-amine catalyst under air at room temperature . Similarly, the synthesis of 1-thioamidoalkyl-2-naphthols is performed using a multi-component condensation reaction under green and mild conditions . These methods demonstrate the diverse synthetic approaches that can be applied to naphthyl derivatives, which may be extrapolated to the synthesis of 2-(1-Naphthyl)Ethanoyl Chloride.

Molecular Structure Analysis

The molecular structure of naphthyl derivatives is often complex and can be elucidated using techniques such as X-ray diffraction and NMR spectroscopy. For instance, the structures of two naphthyl ethanone thiosemicarbazones were determined by single-crystal X-ray diffraction and compared with DFT calculations . This indicates that advanced analytical techniques are essential for understanding the molecular structure of naphthyl compounds, which is critical for their application in various fields.

Chemical Reactions Analysis

Naphthyl compounds can participate in a variety of chemical reactions. The study involving 1-Naphthyl-1,2-ethanediol as a chiral modifier suggests that naphthyl compounds can interact with substrates through hydrogen bonding . Additionally, the synthesis of 2-Hydroxy-1-naphthylaldehyde N-benzoylthiosemicarbazide involves a reaction with KSCN and benzoyl chloride, indicating that naphthyl aldehydes can be used to synthesize thiosemicarbazides with anion recognition properties . These examples highlight the reactivity of naphthyl derivatives in chemical synthesis and their potential for creating compounds with specific functions.

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthyl derivatives can vary widely. For example, the refractive indices and dielectric constants of poly(2,6-dihydroxy-1,5-naphthylene) and its dibutoxy derivative were measured, providing information about their optical and electrical properties . The recognition properties of 2-Hydroxy-1-naphthylaldehyde N-benzoylthiosemicarbazide with various anions were investigated, demonstrating its potential as a sensor for specific anions . These studies show that naphthyl compounds can possess unique physical and chemical properties that can be tailored for specific applications.

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-naphthalen-1-ylacetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClO/c13-12(14)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSVAZLXLRDXHKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00383648 | |

| Record name | 2-(1-Naphthyl)Ethanoyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-Naphthyl)Ethanoyl Chloride | |

CAS RN |

5121-00-6 | |

| Record name | 2-(1-Naphthyl)Ethanoyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(naphthalen-1-yl)acetyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(Dimethylamino)propoxy]benzaldehyde](/img/structure/B1306143.png)